molecular formula C10H18O3 B1453587 2-(Cycloheptyloxy)propanoic acid CAS No. 1248229-46-0

2-(Cycloheptyloxy)propanoic acid

Cat. No.: B1453587
CAS No.: 1248229-46-0
M. Wt: 186.25 g/mol
InChI Key: PKPHSTWFLKFNJV-UHFFFAOYSA-N
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Description

2-(Cycloheptyloxy)propanoic acid is a chemical compound that belongs to the family of carboxylic acids. It has a molecular formula of C11H20O3 and a molecular weight of 186.25 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptyloxy)propanoic acid typically involves the reaction of cycloheptanol with propanoic acid under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid. Common reagents used in this synthesis include sulfuric acid as a catalyst and methanol as a solvent .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptyloxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: 2-(Cycloheptyloxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cycloheptyloxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanepropanoic acid: Similar in structure but with a cyclohexane ring instead of a cycloheptyl group.

    2-(Cyclopentyloxy)propanoic acid: Contains a cyclopentyl group instead of a cycloheptyl group.

    2-(Cyclooctyloxy)propanoic acid: Features a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

2-(Cycloheptyloxy)propanoic acid is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The cycloheptyl group provides a distinct steric and electronic environment compared to other cycloalkyl groups, potentially leading to unique interactions with biological targets and different chemical properties .

Properties

IUPAC Name

2-cycloheptyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-8(10(11)12)13-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPHSTWFLKFNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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